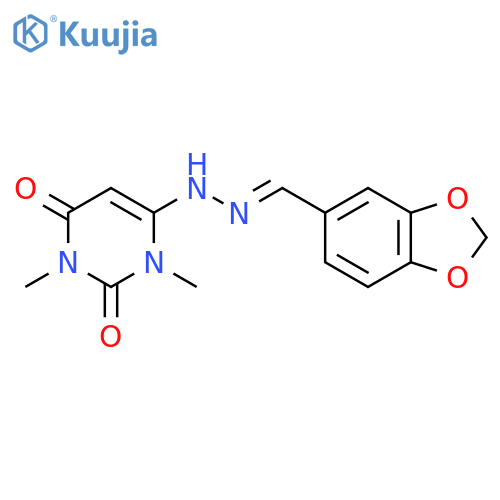

Cas no 93578-02-0 (1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone)

1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone 化学的及び物理的性質

名前と識別子

-

- 93578-02-0

- SR-01000309217

- AKOS005092088

- 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone

- 4X-0823

- MFCD04125539

- SR-01000309217-1

- 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,3-dimethylpyrimidine-2,4-dione

- 6-[(E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

-

- インチ: 1S/C14H14N4O4/c1-17-12(6-13(19)18(2)14(17)20)16-15-7-9-3-4-10-11(5-9)22-8-21-10/h3-7,16H,8H2,1-2H3/b15-7+

- InChIKey: XXCBVIXRLVCKDD-VIZOYTHASA-N

- ほほえんだ: O1COC2C=CC(/C=N/NC3=CC(N(C)C(N3C)=O)=O)=CC1=2

計算された属性

- せいみつぶんしりょう: 302.10150494g/mol

- どういたいしつりょう: 302.10150494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 533

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 83.5Ų

1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB580725-1g |

1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone; . |

93578-02-0 | 1g |

€1312.80 | 2024-08-02 | ||

| abcr | AB580725-500mg |

1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone; . |

93578-02-0 | 500mg |

€678.60 | 2024-08-02 |

1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone 関連文献

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazoneに関する追加情報

Introduction to 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone and Its Significance in Modern Chemical Biology

1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone, with the CAS number 93578-02-0, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This heterocyclic derivative has garnered attention due to its unique structural features and potential biological activities. The compound belongs to a class of molecules that exhibit significant promise in the development of novel therapeutic agents, particularly in the context of targeting complex biological pathways.

The molecular structure of 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is characterized by the presence of multiple functional groups that contribute to its reactivity and biological interactions. The benzodioxole core is a well-known scaffold in medicinal chemistry, often associated with compounds that exhibit antimicrobial and anti-inflammatory properties. The aldehyde group at the 5-position of the benzodioxole ring provides a site for further functionalization, enabling the synthesis of more complex derivatives. Additionally, the hydrazone moiety linked to a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl group introduces further complexity and potential for biological activity.

In recent years, there has been growing interest in exploring the pharmacological potential of 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone. Research has demonstrated that this compound exhibits notable activity against various biological targets. For instance, studies have shown that it possesses inhibitory effects on certain enzymes involved in inflammatory pathways. These findings are particularly relevant given the increasing recognition of inflammation as a key factor in numerous chronic diseases.

Moreover, the structural features of 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone make it an attractive candidate for further development as an antimicrobial agent. The compound has been investigated for its ability to interfere with bacterial biofilm formation and cell wall synthesis. Such activities are crucial in addressing the growing challenge of antibiotic resistance. Preliminary studies have also suggested potential applications in combating fungal infections due to its ability to disrupt fungal cell membranes.

The synthesis of 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone involves a series of well-established organic reactions that highlight its accessibility for further chemical manipulation. The process typically begins with the condensation of 1-methoxybenzaldehyde with a suitable hydrazine derivative under controlled conditions. This step introduces the hydrazone functionality into the molecule. Subsequent reactions involve functional group transformations that introduce the pyrimidinyl moiety and other substituents required for biological activity.

The pharmacokinetic properties of 1, 3-benzodioxole-5-carbaldehyde N-(1, 3-dimethyl- 2, 6-dioxo- 1, 2, 3,

The potential therapeutic applications of (CAS no:93578-020) are broad and multifaceted. Beyond its antimicrobial properties, it has shown promise in preclinical models as a modulator of immune responses. This is particularly intriguing given the complex interplay between inflammation and various diseases such as cancer and autoimmune disorders. Further research is warranted to fully elucidate these mechanisms and explore their clinical implications.

In conclusion,< strong > 1,< strong > 3-benzodioxole strong > -< strong > 5-carbaldehyde strong >< strong > strong >< strong >N- strong >< strong > ( strong >< strong > 1,< strong > 3-dimethyl strong >< strong > - strong >< strong > 2,< strong > 6-dioxo strong >< str

93578-02-0 (1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone) 関連製品

- 2229179-13-7(4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole)

- 282523-45-9(1-[(2-CHLOROBENZYL)OXY]-2-(4-CHLOROPHENYL)-6-NITRO-1H-1,3-BENZIMIDAZOLE)

- 898407-88-0(2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide)

- 1261831-96-2(2-Methoxy-5-(2-(trifluoromethoxy)phenyl)pyridine-3-acetic acid)

- 1121583-51-4(3,4-difluoro-5-nitroBenzoic acid)

- 848369-77-7(N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide)

- 2170117-65-2(2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate)

- 1217175-77-3(2-chloro-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride)

- 900007-27-4(Acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,4-dimethylphenyl)-)

- 1806025-50-2(Methyl 6-(bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)